molecular formula C11H12N4O4 B13209917 N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide

Cat. No.: B13209917
M. Wt: 264.24 g/mol
InChI Key: ZSWBQGORUFNNOY-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide typically involves the reaction of 4-nitroaniline with piperazine derivatives under specific conditions. One common method involves the condensation of 4-nitroaniline with a piperazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.

Major Products Formed

    Reduction: 4-aminophenyl-3-oxopiperazine-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrophenyl-3-oxopiperazine and carboxylic acid.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-oxopiperazine-1-carboxamide: Similar structure but with a bromine atom instead of a nitro group.

    N-(4-chlorophenyl)-3-oxopiperazine-1-carboxamide: Contains a chlorine atom in place of the nitro group.

    N-(4-methylphenyl)-3-oxopiperazine-1-carboxamide: Features a methyl group instead of the nitro group.

Uniqueness

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where electron-withdrawing groups are beneficial, such as in the development of enzyme inhibitors and materials with unique catalytic properties .

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide

InChI

InChI=1S/C11H12N4O4/c16-10-7-14(6-5-12-10)11(17)13-8-1-3-9(4-2-8)15(18)19/h1-4H,5-7H2,(H,12,16)(H,13,17)

InChI Key

ZSWBQGORUFNNOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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